molecular formula C10H8Cl2O2 B176741 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid CAS No. 84604-70-6

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B176741
CAS No.: 84604-70-6
M. Wt: 231.07 g/mol
InChI Key: MIBWNJWOBDYPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid (CAS: 84604-70-6) is a cyclopropane derivative with a carboxylic acid functional group and a 2,4-dichlorophenyl substituent. Its molecular formula is C₁₀H₈Cl₂O₂, with a molecular weight of 231.07 g/mol and a logP value of 3.22, indicating moderate lipophilicity . The compound is used in analytical chemistry (e.g., HPLC separation on Newcrom R1 columns) and serves as a precursor for agrochemicals like cyclanilide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with diethyl malonate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid exhibit significant anti-inflammatory properties. In a study involving mouse macrophage-like RAW 264.7 cells treated with lipopolysaccharide (LPS), compounds modified at the α-carbon showed enhanced anti-inflammatory responses while maintaining low toxicity levels. The modifications aimed to reduce cyclooxygenase (COX) activity without compromising the compound's efficacy against inflammatory mediators like inducible NO synthase (iNOS) .

Amyloidogenesis Inhibition

This compound has been investigated for its potential role in inhibiting amyloidogenesis, a process linked to neurodegenerative diseases such as Alzheimer's disease. Certain analogs of this compound have demonstrated the ability to lower levels of amyloid-beta (Aβ) peptides in cell cultures, suggesting a possible therapeutic pathway for treating Alzheimer's .

Chromatographic Techniques

This compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study detailed the separation of this compound on a Newcrom R1 HPLC column utilizing a mobile phase of acetonitrile and water. This method is scalable for preparative separation and suitable for pharmacokinetic studies .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), the use of formic acid instead of phosphoric acid in the mobile phase is recommended to enhance compatibility without compromising the analytical performance .

Case Study 1: Anti-inflammatory Response Assessment

In an experiment evaluating various structural modifications of cyclopropyl analogs, it was found that certain modifications led to a significant increase in anti-inflammatory activity without increased toxicity. Specifically, compounds with specific substitutions at the phenyl ring demonstrated superior efficacy compared to traditional NSAIDs .

Case Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study highlighted the importance of structural modifications in enhancing bioavailability while reducing adverse effects associated with traditional NSAIDs. The incorporation of a cyclopropyl group was noted to improve blood-brain barrier penetration, which is crucial for developing neurological therapeutics .

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid 84604-70-6 C₁₀H₈Cl₂O₂ 231.07 2,4-Dichlorophenyl HPLC analysis, agrochemical precursor
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 50921-39-6 C₁₁H₁₁ClO₂ 210.65 4-Chlorophenyl, cyclobutane Research chemical (no specified application)
1-(2-Methyl-4-pyridinyl)cyclopropanecarboxylic acid 1060806-15-6 C₁₀H₁₁NO₂ 177.20 2-Methylpyridinyl Pharmaceutical intermediates (unconfirmed)
Cyclanilide (carbamoyl derivative) 113136-77-9 C₁₁H₉Cl₂NO₃ 274.10 2,4-Dichlorophenyl + carbamoyl Plant growth regulator (ornamentals, cotton)
1-((4-Chlorophenyl)sulfonyl)cyclopropanecarboxylic acid 505071-92-1 C₁₀H₉ClO₄S 260.69 4-Chlorophenylsulfonyl Unknown (structural studies)

Key Observations:

  • Functional Groups : The addition of a carbamoyl group in cyclanilide enhances biological activity, enabling its use as a plant growth regulator . In contrast, the carboxylic acid group in the target compound limits direct agrochemical utility but facilitates derivatization.
  • Substituent Position : The 2,4-dichlorophenyl group in the target compound provides distinct electronic effects compared to 3,4-dichloro or 4-chloro analogs, influencing reactivity and interaction with biological targets .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (3.22 ) is higher than 1-(4-methoxyphenyl) analogs (predicted lower logP due to methoxy group) but lower than cyclanilide (logP ~4 , estimated), reflecting the carbamoyl group’s hydrophobicity .
  • Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than their ester or amide counterparts, making the target compound suitable for HPLC applications .

Biological Activity

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid (DCPA) is an organic compound with the molecular formula C10H8Cl2O2. It features a cyclopropane ring bonded to a carboxylic acid group and a dichlorophenyl moiety. This compound has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities.

Chemical Structure

  • IUPAC Name : 1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
  • Molecular Formula : C10H8Cl2O2
  • Molecular Weight : 233.08 g/mol

Synthesis Methods

DCPA can be synthesized through several methods, including:

  • Reaction of 2,4-dichlorobenzyl chloride with diethyl malonate in the presence of a base, followed by cyclization and hydrolysis.
  • Industrial production often utilizes continuous flow reactors to optimize yields and purity.

Chemical Reactions

DCPA undergoes various chemical reactions, including:

  • Oxidation : Can yield ketones or aldehydes.
  • Reduction : Converts the carboxylic acid to an alcohol.
  • Substitution : The dichlorophenyl group can participate in nucleophilic substitution reactions.

The biological activity of DCPA is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzymatic activity and influence various signaling pathways, which are crucial for therapeutic applications.

Pharmacological Studies

Recent studies have highlighted the potential of DCPA as a lead compound in drug development. For example:

  • Anti-inflammatory Activity : Research indicates that DCPA may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that DCPA may induce apoptosis in cancer cells through the modulation of cell signaling pathways associated with survival and proliferation.

Case Studies

Several case studies have explored the biological effects of DCPA:

  • Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects of DCPA.
    • Methodology : In vitro assays using macrophage cell lines treated with DCPA.
    • Results : Significant reduction in pro-inflammatory cytokine production was observed, indicating potential therapeutic effects against inflammatory diseases.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of DCPA on various cancer cell lines.
    • Methodology : Cell viability assays on breast cancer and colon cancer cell lines.
    • Results : DCPA exhibited dose-dependent cytotoxicity, with IC50 values indicating promising anticancer activity.

Comparative Analysis

A comparative analysis with similar compounds reveals that DCPA exhibits unique properties due to its specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct biological activities compared to other cyclopropane derivatives.

CompoundBiological ActivityMechanism
DCPAAnti-inflammatory, AnticancerModulation of signaling pathways
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acidLimited anti-inflammatoryDifferent substitution pattern affects activity
1-(2,4-Dichlorophenyl)cyclopropane-1,1-dicarboxylic acidAntimicrobialDifferent functional groups

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of cyclopropane-carboxylic acid derivatives typically involves cyclopropanation via [2+1] cycloaddition or Corey-Chaykovsky reactions. For example, analogs like 1-(4-chlorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3) are synthesized using malonate ester intermediates under basic conditions . For the 2,4-dichloro variant, halogenated phenyl precursors (e.g., 2,4-dichlorophenylmagnesium bromide) could react with cyclopropane carbonyl chloride. Key variables include:

  • Temperature : Elevated temperatures (>80°C) improve cyclopropane ring stability but may degrade acid groups.
  • Catalysts : Palladium or copper catalysts enhance coupling efficiency in halogenated systems .
  • Purification : Recrystallization from ethanol/water mixtures is common for similar compounds (mp 150–152°C for 4-chloro analog ).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation relies on:

  • NMR : 1H^1H-NMR should show cyclopropane ring protons as a multiplet (δ 1.5–2.5 ppm) and aromatic protons as doublets (δ 7.2–7.8 ppm due to 2,4-dichloro substitution) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}), C=O (~1700 cm1^{-1}), and C-Cl (~750 cm1^{-1}) .
  • X-ray Crystallography : For analogs like 2-(2,4-dichlorophenyl)acetic acid, hydrogen-bonded dimers form in the crystal lattice, which can guide structural confirmation .

Note : Contradictions in melting points between similar compounds (e.g., 80–82°C for cyclobutane analogs vs. 150–152°C for cyclopropane derivatives ) highlight the need for empirical validation.

Q. What solubility properties are critical for formulating this compound in biological assays?

Methodological Answer: The compound’s solubility is pH-dependent due to the carboxylic acid group.

  • Aqueous Solubility : Low in neutral water (<1 mg/mL), but improves in basic buffers (e.g., phosphate buffer pH 7.4).
  • Organic Solvents : Soluble in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and dichloromethane.
  • Derivatization : Methyl ester formation (e.g., via Fisher esterification) enhances lipid solubility for cell permeability studies .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The 2,4-dichloro substitution imposes steric hindrance and electron-withdrawing effects:

  • Steric Effects : Ortho-chlorine restricts rotation, favoring planar transition states in Suzuki-Miyaura couplings .
  • Electronic Effects : Electron-deficient aryl rings enhance oxidative addition with Pd(0) catalysts but may require ligands like SPhos for efficiency .
  • Case Study : In 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, the dichlorophenyl group stabilizes intermediates via resonance, reducing side reactions .

Q. What crystallographic data exist for related compounds, and how can they guide polymorphism studies?

Methodological Answer: X-ray data for 2-(2,4-dichlorophenyl)acetic acid (space group P1P\overline{1}, Z = 2) reveal hydrogen-bonded dimers (O-H···O = 1.87 Å) . For this compound:

  • Predicted Packing : Similar dimeric motifs are expected, with Cl···Cl contacts (~3.5 Å) contributing to lattice stability.
  • Polymorphism Risk : Chlorine substituents increase the likelihood of multiple crystal forms, necessitating differential scanning calorimetry (DSC) and PXRD screening .

Q. What strategies mitigate decomposition during long-term storage of halogenated cyclopropanecarboxylic acids?

Methodological Answer:

  • Storage Conditions : Argon atmosphere at –20°C prevents oxidation and hydrolysis .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits dechlorination .
  • Monitoring : HPLC-UV (λ = 254 nm) tracks degradation products like 2,4-dichlorobenzoic acid .

Q. How can computational models predict the biological activity of this compound against targets like PPARγ?

Methodological Answer:

  • Docking Studies : Use the carboxylic acid as an anchor for hydrogen bonding with PPARγ’s Tyr473 .
  • QSAR Models : Chlorine substituents correlate with increased logP (lipophilicity) and improved membrane penetration .
  • Validation : Compare with cyclanilide, where the amide group reduces activity compared to free carboxylic acids .

Contradiction Analysis

  • Melting Points : Discrepancies between cyclopropane (150–152°C ) and cyclobutane (80–82°C ) analogs suggest ring strain significantly impacts thermal stability.
  • Synthetic Yields : Catalyst-free methods yield ~60% , while amide derivatives achieve >75% with coupling agents , highlighting the role of functional group compatibility.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBWNJWOBDYPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233591
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84604-70-6
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84604-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084604706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80233591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.075.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.